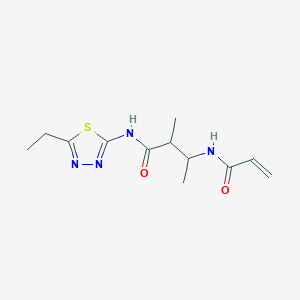

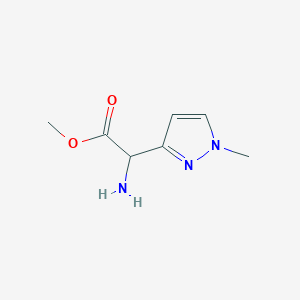

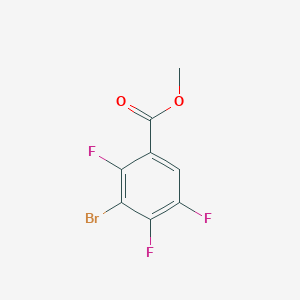

![molecular formula C8H7ClN4O4 B2630144 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol CAS No. 378201-55-9](/img/structure/B2630144.png)

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

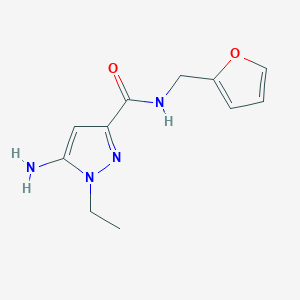

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is a chemical compound known for its unique structure and properties It contains a benzoxadiazole ring substituted with a chloro and nitro group, and an ethanolamine moiety

Mecanismo De Acción

Target of Action

The primary target of 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is glucose transporters in cells . This compound is a fluorescent D-glucose analog, which means it can bind to glucose transporters and be taken up by cells .

Mode of Action

This compound: interacts with its targets by mimicking the structure of D-glucose . Once it binds to the glucose transporters, it is taken up by the cell . The compound’s fluorescent activity can then be detected, providing a measure of glucose uptake .

Biochemical Pathways

The biochemical pathway affected by This compound is the glucose uptake pathway . By mimicking D-glucose, this compound can be taken up by cells in the same way as glucose . This allows it to interfere with the normal functioning of the glucose uptake pathway .

Pharmacokinetics

The ADME properties of This compound Given its structural similarity to d-glucose, it is likely that it shares similar pharmacokinetic properties . This would include being taken up by cells via glucose transporters, metabolized within the cell, and eventually excreted .

Result of Action

The primary result of the action of This compound is the disruption of normal glucose uptake by cells . This can have a variety of effects, depending on the specific cell type and its reliance on glucose for energy .

Action Environment

The action of This compound can be influenced by a variety of environmental factors. For example, the presence of other glucose analogs could compete with the compound for binding to glucose transporters . Additionally, the pH and temperature of the environment could potentially affect the compound’s stability and efficacy .

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available data on how the effects of 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol vary with different dosages in animal models .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol typically involves the reaction of 7-chloro-4-nitro-2,1,3-benzoxadiazole with ethanolamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiols in the presence of a base.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of azido or thiol-substituted derivatives.

Reduction: Formation of 2-[(7-chloro-4-amino-2,1,3-benzoxadiazol-5-yl)amino]ethanol.

Oxidation: Formation of corresponding aldehydes or carboxylic acids.

Aplicaciones Científicas De Investigación

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is widely used in scientific research, particularly in:

Fluorescence Studies: Due to its benzoxadiazole ring, it exhibits fluorescence properties, making it useful as a fluorescent probe in biochemical assays.

Biochemical Research: It is used to study enzyme activities and cellular processes.

Medical Research:

Industrial Applications: Used in the development of fluorescent dyes and markers for various industrial processes.

Comparación Con Compuestos Similares

Similar Compounds

- 2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol

- 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol

- 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-2-methyl-1-propanol

Uniqueness

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is unique due to its specific substitution pattern on the benzoxadiazole ring, which imparts distinct fluorescence properties and reactivity. This makes it particularly valuable in applications requiring precise and reliable fluorescent labeling.

Propiedades

IUPAC Name |

2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O4/c9-4-3-5(10-1-2-14)8(13(15)16)7-6(4)11-17-12-7/h3,10,14H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUHMROEIBTAEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1NCCO)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

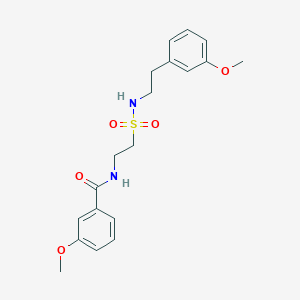

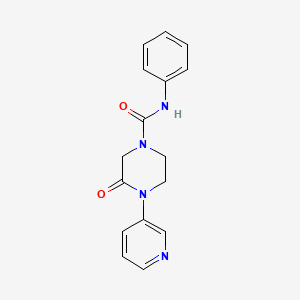

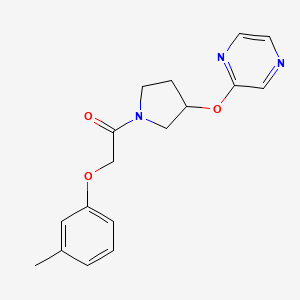

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2630084.png)